Cas no 1015846-08-8 (1-1-(3-Methylphenyl)-1H-pyrazol-4-ylethanone)

1-1-(3-Methylphenyl)-1H-pyrazol-4-ylethanone is a specialized organic compound featuring a pyrazole core substituted with a 3-methylphenyl group and an acetyl moiety. This structure imparts unique reactivity, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. Its well-defined aromatic and heterocyclic framework enhances its utility in cross-coupling reactions and functional group transformations. The compound exhibits good stability under standard conditions, facilitating handling and storage. Its precise molecular architecture allows for targeted modifications, supporting the development of novel bioactive molecules. Researchers value this compound for its consistent purity and reliability in synthetic applications, particularly in constructing complex heterocyclic systems.
1-1-(3-Methylphenyl)-1H-pyrazol-4-ylethanone structure
1015846-08-8 structure
商品名:1-1-(3-Methylphenyl)-1H-pyrazol-4-ylethanone
CAS番号:1015846-08-8
MF:C12H12N2O
メガワット:200.23648
MDL:MFCD09055192
CID:1085777
PubChem ID:28063132

1-1-(3-Methylphenyl)-1H-pyrazol-4-ylethanone 化学的及び物理的性質

名前と識別子

    • 1-(1-(m-Tolyl)-1H-pyrazol-4-yl)ethanone
    • 1-[1-(3-methylphenyl)-1H-pyrazol-4-yl]ethanone(SALTDATA: FREE)
    • 1-[1-(3-methylphenyl)pyrazol-4-yl]ethanone
    • 1-[1-(3-METHYLPHENYL)-1H-PYRAZOL-4-YL]ETHANONE
    • AG-D-08694
    • Ambcb4002412
    • CTK3J9962
    • MolPort-016-630-835
    • Ethanone, 1-[1-(3-methylphenyl)-1H-pyrazol-4-yl]-
    • MFCD09055192
    • BS-35572
    • 1015846-08-8
    • DTXSID20650788
    • 1-[1-(3-Methylphenyl)-1H-pyrazol-4-yl]ethan-1-one
    • 1-[1-(3-Methylphenyl)-1H-pyrazol-4-yl]ethanone, AldrichCPR
    • AKOS006341307
    • SCHEMBL17365305
    • 1-1-(3-Methylphenyl)-1H-pyrazol-4-ylethanone
    • MDL: MFCD09055192
    • インチ: InChI=1S/C12H12N2O/c1-9-4-3-5-12(6-9)14-8-11(7-13-14)10(2)15/h3-8H,1-2H3
    • InChIKey: MIJZNNXCFVFLMM-UHFFFAOYSA-N
    • ほほえんだ: CC1=CC(=CC=C1)N2C=C(C=N2)C(=O)C

計算された属性

  • せいみつぶんしりょう: 200.09500
  • どういたいしつりょう: 200.094963011g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 15
  • 回転可能化学結合数: 2
  • 複雑さ: 242
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.9
  • トポロジー分子極性表面積: 34.9Ų

じっけんとくせい

  • PSA: 34.89000
  • LogP: 2.38330

1-1-(3-Methylphenyl)-1H-pyrazol-4-ylethanone セキュリティ情報

1-1-(3-Methylphenyl)-1H-pyrazol-4-ylethanone 税関データ

  • 税関コード:2933199090
  • 税関データ:

    中国税関番号:

    2933199090

    概要:

    2933199090。他の構造上非縮合ピラゾール環化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

    要約:

    2933199090。構造中に非縮合ピラゾール環(水素化の有無にかかわらず)を含む他の化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

1-1-(3-Methylphenyl)-1H-pyrazol-4-ylethanone 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
abcr
AB214496-1 g
1-[1-(3-Methylphenyl)-1H-pyrazol-4-yl]ethanone; 95%
1015846-08-8
1g
€95.50 2022-03-04
abcr
AB214496-5 g
1-[1-(3-Methylphenyl)-1H-pyrazol-4-yl]ethanone; 95%
1015846-08-8
5g
€215.50 2022-03-04
abcr
AB214496-50g
1-[1-(3-Methylphenyl)-1H-pyrazol-4-yl]ethanone, 95%; .
1015846-08-8 95%
50g
€707.90 2024-04-21
abcr
AB214496-1g
1-[1-(3-Methylphenyl)-1H-pyrazol-4-yl]ethanone, 95%; .
1015846-08-8 95%
1g
€94.10 2024-04-21
abcr
AB214496-10g
1-[1-(3-Methylphenyl)-1H-pyrazol-4-yl]ethanone, 95%; .
1015846-08-8 95%
10g
€269.00 2024-04-21
abcr
AB214496-5g
1-[1-(3-Methylphenyl)-1H-pyrazol-4-yl]ethanone, 95%; .
1015846-08-8 95%
5g
€186.30 2024-04-21
1PlusChem
1P0005CO-5g
Ethanone, 1-[1-(3-methylphenyl)-1H-pyrazol-4-yl]-
1015846-08-8 95%
5g
$128.00 2025-02-18
TRC
B400123-50mg
1-[1-(3-Methylphenyl)-1H-pyrazol-4-yl]ethanone
1015846-08-8
50mg
$ 50.00 2022-06-07
TRC
B400123-500mg
1-[1-(3-Methylphenyl)-1H-pyrazol-4-yl]ethanone
1015846-08-8
500mg
$ 80.00 2022-06-07
TRC
B400123-100mg
1-[1-(3-Methylphenyl)-1H-pyrazol-4-yl]ethanone
1015846-08-8
100mg
$ 65.00 2022-06-07

1-1-(3-Methylphenyl)-1H-pyrazol-4-ylethanone 関連文献

1-1-(3-Methylphenyl)-1H-pyrazol-4-ylethanoneに関する追加情報

Introduction to 1-1-(3-Methylphenyl)-1H-pyrazol-4-ylethanone (CAS No. 1015846-08-8) and Its Emerging Applications in Chemical Biology

The compound 1-1-(3-Methylphenyl)-1H-pyrazol-4-ylethanone, identified by the CAS number 1015846-08-8, represents a fascinating molecule with significant potential in the realm of chemical biology and pharmaceutical research. This heterocyclic ketone, featuring a pyrazole core conjugated with a phenyl ring and an acetyl moiety, has garnered attention due to its structural complexity and versatile reactivity. The pyrazole scaffold, known for its broad biological activity, combined with the electron-withdrawing effect of the ketone group, makes this compound a promising candidate for further exploration in drug discovery and mechanistic studies.

In recent years, the field of medicinal chemistry has seen a surge in interest towards small molecules that can modulate biological pathways through precise interactions. The 1H-pyrazol-4-ylethanone moiety in this compound offers unique opportunities for designing molecules with tailored pharmacological properties. Specifically, the presence of the 3-methylphenyl group introduces steric and electronic features that can influence binding affinity and selectivity, critical factors in developing novel therapeutic agents.

One of the most compelling aspects of this compound is its potential as a scaffold for developing inhibitors or activators of enzymes involved in metabolic pathways. The pyrazole ring is known to interact favorably with heme-containing proteins and metalloenzymes, making it an attractive platform for designing molecules that can modulate oxidative stress-related pathways. Recent studies have highlighted the role of pyrazole derivatives in mitigating inflammation and neurodegenerative diseases, suggesting that 1-1-(3-Methylphenyl)-1H-pyrazol-4-ylethanone could serve as a lead compound for further derivatization.

Moreover, the structural motif of this compound finds relevance in the development of antimicrobial agents. The combination of a pyrazole ring and an acetyl group creates a framework that can disrupt bacterial cell wall synthesis or interfere with essential metabolic processes. Preliminary computational studies have indicated that derivatives of this compound may exhibit promising activity against resistant bacterial strains, addressing a critical unmet need in global healthcare.

The synthesis of 1-1-(3-Methylphenyl)-1H-pyrazol-4-ylethanone involves multi-step organic transformations that highlight its synthetic accessibility while maintaining high purity standards. The key steps typically include condensation reactions between appropriately substituted hydrazines and ketones, followed by functional group modifications to introduce the desired substituents. Advances in catalytic methods have further streamlined these processes, enabling scalable production for both research and commercial purposes.

From a computational chemistry perspective, the molecular structure of this compound has been subjected to extensive molecular dynamics simulations to understand its conformational flexibility and interactions with biological targets. These studies have provided valuable insights into how modifications at the 3-methylphenyl or pyrazole ring can enhance binding affinity or alter pharmacokinetic profiles. Such data-driven approaches are increasingly integral to modern drug discovery pipelines, where virtual screening complements experimental efforts.

The pharmacokinetic properties of 1-1-(3-Methylphenyl)-1H-pyrazol-4-ylethanone are another area of active investigation. Initial pharmacokinetic profiling has revealed that the compound exhibits moderate solubility in aqueous buffers, suggesting potential for oral administration or topical delivery systems. Additionally, preliminary toxicity assessments have shown low systemic toxicity at therapeutic doses, reinforcing its suitability as a lead candidate for further development.

In conclusion, 1-1-(3-Methylphenyl)-1H-pyrazol-4-ylethanone (CAS No. 1015846-08-8) represents a structurally intriguing molecule with broad applications in chemical biology and pharmaceutical research. Its unique combination of functional groups makes it an excellent scaffold for developing novel therapeutics targeting inflammation, neurodegeneration, and antimicrobial resistance. As research continues to uncover new biological roles for pyrazole derivatives, compounds like this one are poised to play a pivotal role in next-generation drug discovery efforts.

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